Azido-PEG15-t-butyl ester
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Overview
Description
Azido-PEG15-t-butyl ester is a polyethylene glycol derivative that contains an azide group and a t-butyl ester group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The azide group can react with alkyne, bicyclo[6.1.0]nonyne, and dibenzocyclooctyne via Click Chemistry to yield a stable triazole linkage. The t-butyl protected carboxyl group can be deprotected under acidic conditions to yield a free carboxylic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG15-t-butyl ester is synthesized through a multi-step process. The initial step involves the polymerization of ethylene oxide to form polyethylene glycol. The polyethylene glycol is then functionalized with an azide group and a t-butyl ester group. The azide group is introduced through a nucleophilic substitution reaction using sodium azide, while the t-butyl ester group is introduced through esterification with t-butyl chloroformate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG15-t-butyl ester undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkyne, bicyclo[6.1.0]nonyne, and dibenzocyclooctyne to form stable triazole linkages
Deprotection Reactions: The t-butyl ester group can be deprotected under acidic conditions to yield a free carboxylic acid
Common Reagents and Conditions
Click Chemistry Reactions: Common reagents include copper(I) catalysts and alkyne-containing compounds. .
Deprotection Reactions: Common reagents include trifluoroacetic acid or hydrochloric acid. .
Major Products Formed
Click Chemistry Reactions: The major product is a triazole-linked compound
Deprotection Reactions: The major product is a free carboxylic acid
Scientific Research Applications
Azido-PEG15-t-butyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules through Click Chemistry
Biology: Used in the modification of biomolecules for imaging and therapeutic applications
Medicine: Used in drug delivery systems to improve solubility and bioavailability of drugs
Industry: Used in the production of functional materials and polymers
Mechanism of Action
Azido-PEG15-t-butyl ester exerts its effects through the formation of stable triazole linkages via Click Chemistry. The azide group reacts with alkyne-containing compounds in the presence of a copper(I) catalyst to form a triazole ring. This reaction is highly specific and efficient, making it a valuable tool in chemical synthesis and bioconjugation .
Comparison with Similar Compounds
Similar Compounds
- Azido-PEG4-t-butyl ester
- Azido-PEG8-t-butyl ester
- Azido-PEG12-t-butyl ester
Comparison
Azido-PEG15-t-butyl ester is unique due to its longer polyethylene glycol spacer, which provides increased solubility in aqueous media and greater flexibility in chemical synthesis. Compared to shorter polyethylene glycol derivatives, this compound offers improved performance in applications requiring high solubility and stability .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H73N3O17/c1-37(2,3)57-36(41)4-6-42-8-10-44-12-14-46-16-18-48-20-22-50-24-26-52-28-30-54-32-34-56-35-33-55-31-29-53-27-25-51-23-21-49-19-17-47-15-13-45-11-9-43-7-5-39-40-38/h4-35H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJVWNWVXOIWSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H73N3O17 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
832.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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